1-(4-Chlorophenyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine
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Overview
Description
1-(4-Chlorophenyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a 2,5-dichlorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 4-Chlorophenyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring is reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.
Sulfonylation: The final step involves the introduction of the 2,5-dichlorophenylsulfonyl group. This can be achieved by reacting the intermediate compound with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various nucleophiles such as alkoxides or thiolates.
Scientific Research Applications
1-(4-Chlorophenyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-4-(phenylsulfonyl)piperazine
- 1-(4-Chlorophenyl)-4-[(2-chlorophenyl)sulfonyl]piperazine
- 1-(4-Chlorophenyl)-4-[(3,5-dichlorophenyl)sulfonyl]piperazine
Uniqueness
1-(4-Chlorophenyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine is unique due to the specific positioning of the chlorines on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of multiple chlorine atoms can enhance its lipophilicity and potentially improve its ability to cross biological membranes.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C16H15Cl3N2O2S |
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Molecular Weight |
405.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-(2,5-dichlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C16H15Cl3N2O2S/c17-12-1-4-14(5-2-12)20-7-9-21(10-8-20)24(22,23)16-11-13(18)3-6-15(16)19/h1-6,11H,7-10H2 |
InChI Key |
FMSMBOJYESKSOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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